molecular formula C22H21F3N2O2 B2862036 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 444151-02-4

9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No. B2862036
CAS RN: 444151-02-4
M. Wt: 402.417
InChI Key: VKJRRUFBVMMRHE-UHFFFAOYSA-N
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Description

9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C22H21F3N2O2 and its molecular weight is 402.417. The purity is usually 95%.
BenchChem offers high-quality 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

This compound can be used in the development of non-doped thermally activated delayed fluorescent (TADF) OLEDs . It serves as an emitter that combines electron donor and acceptor moieties, facilitating intra- and intermolecular charge transfer states . This application is significant for creating more efficient and longer-lasting OLED displays.

Exciplex-Based Emission Systems

In OLEDs, the compound can induce exciplex-like interactions between emitters, which are crucial for the development of exciplex-based emission systems . This can lead to devices with higher external quantum efficiency and better performance.

properties

IUPAC Name

9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O2/c1-21(2)11-17-19(18(28)12-21)20(27-16-6-4-3-5-15(16)26-17)13-7-9-14(10-8-13)29-22(23,24)25/h3-10,20,26-27H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJRRUFBVMMRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)OC(F)(F)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

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